molecular formula C9H5ClN2O2 B13035056 4-Chlorophthalazine-6-carboxylic acid

4-Chlorophthalazine-6-carboxylic acid

Cat. No.: B13035056
M. Wt: 208.60 g/mol
InChI Key: HRUIKNHOUBVGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophthalazine-6-carboxylic acid is an organic compound characterized by the presence of a carboxylic acid group attached to a phthalazine ring, which is further substituted with a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophthalazine-6-carboxylic acid typically involves the chlorination of phthalazine followed by carboxylation. One common method includes the reaction of phthalazine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 4-position. This is followed by the carboxylation of the resulting 4-chlorophthalazine using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophthalazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-6-carboxylic acid derivatives, while reduction can produce 4-chlorophthalazine-6-methanol .

Scientific Research Applications

4-Chlorophthalazine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorophthalazine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the chlorine atom may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophthalazine-6-carboxylic acid is unique due to the combination of the phthalazine ring, chlorine substitution, and carboxylic acid group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H5ClN2O2

Molecular Weight

208.60 g/mol

IUPAC Name

4-chlorophthalazine-6-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2/c10-8-7-3-5(9(13)14)1-2-6(7)4-11-12-8/h1-4H,(H,13,14)

InChI Key

HRUIKNHOUBVGSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NC(=C2C=C1C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.